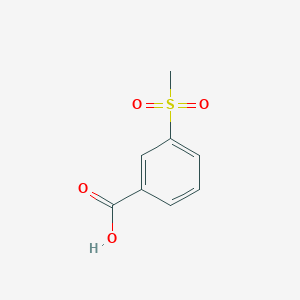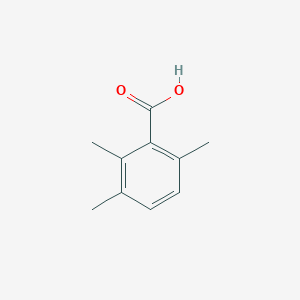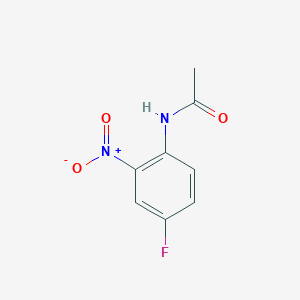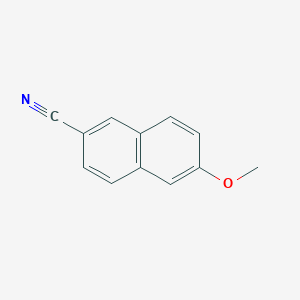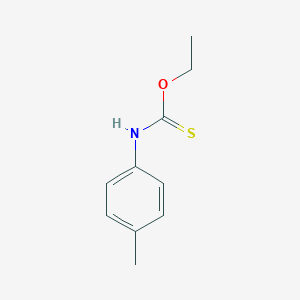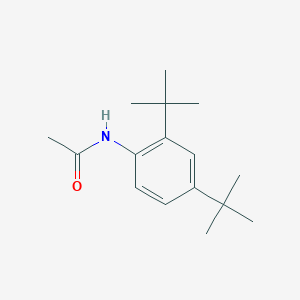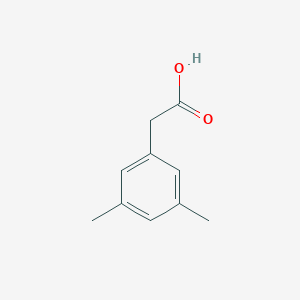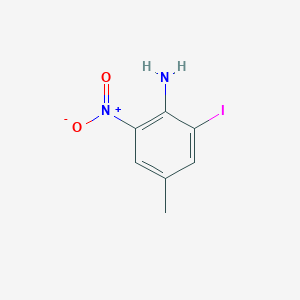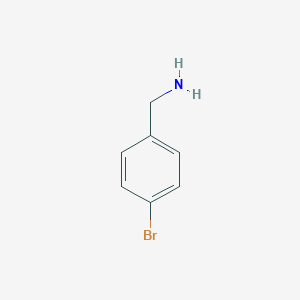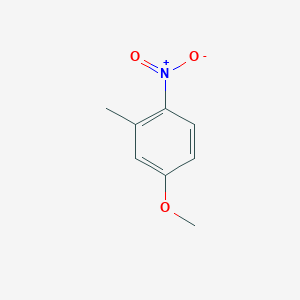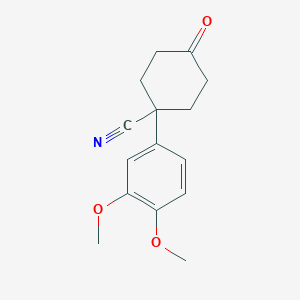
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile, also known as DPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DPC is a member of the class of compounds known as cyclohexanones, which are widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile is not fully understood. However, it has been suggested that 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile may act by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is important for learning and memory.
Efectos Bioquímicos Y Fisiológicos
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative damage. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been shown to increase the levels of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has a relatively short half-life, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile. One area of research is the development of new synthetic methods for 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile that can increase its yield and purity. Another area of research is the investigation of the pharmacological properties of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile in different animal models and disease conditions. In addition, the development of new formulations of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile that can improve its solubility and bioavailability is an important area of research. Finally, the study of the mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile at the molecular level can provide important insights into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to have potent antitumor activity against various cancer cell lines.
Propiedades
Número CAS |
51533-65-4 |
|---|---|
Nombre del producto |
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile |
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H17NO3/c1-18-13-4-3-11(9-14(13)19-2)15(10-16)7-5-12(17)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
DGEFSVRXOCLHAY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


